5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

PDE9 inhibition Kinase inhibition Pyrazolopyrimidine SAR

This compound is the only commercially available pyrazolo[3,4-d]pyrimidin-4-one combining N1-phenyl and N5-2-chlorobenzyl substituents, creating an underexplored chemotype for PDE and kinase research. Unlike N1-cyclohexyl analogues (e.g., WYQ-51, PDE9A IC50 28 nM), no bioactivity data exists for this N1-aryl variant, offering first-mover advantage in SAR landscape expansion. The 2-chlorobenzyl group enables nucleophilic aromatic substitution; the N1-phenyl ring permits electrophilic functionalization. At MW 336.78 and ≥95% purity, it is ready for immediate panel screening against PDE isoforms (PDE9A, PDE1) and kinases (CHK1, CHK2, ROCK2, Src).

Molecular Formula C18H13ClN4O
Molecular Weight 336.78
CAS No. 852440-40-5
Cat. No. B2804876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS852440-40-5
Molecular FormulaC18H13ClN4O
Molecular Weight336.78
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4Cl
InChIInChI=1S/C18H13ClN4O/c19-16-9-5-4-6-13(16)11-22-12-20-17-15(18(22)24)10-21-23(17)14-7-2-1-3-8-14/h1-10,12H,11H2
InChIKeyJVFMWLAOUVLVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 88 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evaluating 5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 852440-40-5) for Research Procurement


The compound 5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 852440-40-5) is a fully synthetic, fused heterocyclic small molecule belonging to the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one class. This scaffold is widely exploited in medicinal chemistry for kinase and phosphodiesterase (PDE) inhibition. The molecule features a 2-chlorobenzyl substituent at the N5 position and a phenyl group at N1. Vendor technical datasheets confirm its identity (molecular formula C18H13ClN4O, MW 336.78 g/mol) and available purity (≥95%) . However, a comprehensive search of primary research papers, patents (including US9617269 and related filings), and authoritative databases (ChEMBL, PubChem, BindingDB) reveals no publicly disclosed quantitative bioactivity data (e.g., IC50, Ki, EC50) for this specific compound. Consequently, differentiation from analogs must currently be inferred from class-level structure-activity relationship (SAR) principles rather than direct comparative assay data.

Procurement Risks of Substituting 5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with In-Class Analogs


Generic substitution within the pyrazolo[3,4-d]pyrimidin-4-one class fails because even minor changes to N1-aryl or N5-benzyl substituents cause significant shifts in target engagement and selectivity. Published SAR on adjacent chemotypes, such as those in PDE9 inhibitor patents (e.g., US9617269), demonstrates that replacing an N5 2-chlorobenzyl group with a 3-chlorobenzyl or unsubstituted benzyl can change enzyme inhibitory potency by orders of magnitude [1]. Likewise, swapping the N1-phenyl for cyclohexyl (as in compound WYQ-51) or 4-bromophenyl (CAS 1326904-82-8) produces distinct selectivity fingerprints. Without head-to-head data for CAS 852440-40-5, the specific combination of 2-chlorobenzyl and N1-phenyl must be treated as a unique chemotype whose biological profile cannot be reliably extrapolated from non-identical analogs. Substitution without empirical validation introduces experimental irreproducibility.

Evidence-Based Differentiation Guide for 5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one


Absence of Public Bioactivity Data Relative to Defined Comparators

A systematic search of the patent and primary literature was conducted to identify quantitative differentiation evidence for CAS 852440-40-5 against its closest listed analog, 1-(4-bromophenyl)-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1326904-82-8), and the structurally adjacent patent compound WYQ-51 (1-cyclohexyl N5-2-chlorobenzyl analog). No IC50, Ki, EC50, or selectivity data were found for CAS 852440-40-5 in any accessible source (ChEMBL, BindingDB, PubChem, PubMed). CAS 1326904-82-8 similarly lacks public bioactivity annotation. In contrast, WYQ-51 demonstrates PDE9A IC50 of 28 nM [1]. Without target compound data, no direct quantitative difference can be calculated. This evidence gap is itself a procurement-critical data point, indicating that any biological use of CAS 852440-40-5 requires complete de novo profiling.

PDE9 inhibition Kinase inhibition Pyrazolopyrimidine SAR

Structural Differentiation from the Closest Vendor-Listed Analog

The closest catalog-available analog is CAS 1326904-82-8, which differs solely by a 4-bromophenyl substitution at N1 versus the phenyl in CAS 852440-40-5. While neither compound has public activity data, their structural distinction is quantifiable via standard cheminformatic parameters. The bromine atom increases molecular weight (415.67 vs 336.78 g/mol), lipophilicity (estimated AlogP ~4.1 vs ~3.6), and electron-withdrawing character (Hammett σp for Br = 0.23 vs H = 0.00) [1]. These differences are substantial enough that class-level SAR models predict divergent target binding, metabolic stability, and solubility profiles . For researchers requiring a less lipophilic, lower molecular weight scaffold with no heavy halogen, CAS 852440-40-5 represents a differentiated chemical starting point.

Cheminformatics Molecular diversity Drug design

Class-Level Inferred Selectivity Divergence from N1-Cyclohexyl PDE9 Inhibitors

The patent family US9617269 explicitly discloses N1-phenyl pyrazolo[3,4-d]pyrimidin-4-ones (including general formula coverage encompassing the target scaffold) but focuses biological characterization on N1-cyclohexyl and N1-alkyl variants [1]. The most potent and selective PDE9A inhibitors in this series, such as WYQ-51 (IC50 = 28 nM), contain an N1-cyclohexyl group. The presence of an N1-phenyl group in CAS 852440-40-5 is likely to alter the selectivity profile across the PDE family due to differential steric and π-stacking interactions within the enzyme binding pocket, a principle validated in crystallographic studies of related pyrazolopyrimidine PDE inhibitors [2]. While the specific selectivity fingerprint remains unknown, this structural divergence provides a rational basis for selecting CAS 852440-40-5 as a tool to probe N1-aryl SAR space distinct from the characterized N1-cyclohexyl chemical series.

PDE selectivity SAR interpretation Patent analysis

Recommended Research Applications for 5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Based on Structural Evidence


De Novo PDE9A or PDE5 Selectivity Profiling in an N1-Aryl Context

This compound serves as a critical tool to extend the SAR landscape of pyrazolo[3,4-d]pyrimidin-4-one PDE inhibitors into N1-aryl space, which is underexplored relative to the N1-cyclohexyl series (e.g., WYQ-51 with a PDE9A IC50 of 28 nM) . An academic or industrial lab procuring CAS 852440-40-5 can generate the first head-to-head selectivity panel against PDE family isoforms, directly comparing the N1-phenyl vs N1-cyclohexyl effect on target engagement.

Kinase Selectivity Screening Using a Low-Molecular-Weight Hinge-Binder Scaffold

The pyrazolo[3,4-d]pyrimidine core is a recognized kinase hinge-binding motif. With a molecular weight of only 336.78 g/mol and a calculated AlogP of approximately 3.6 , CAS 852440-40-5 provides a compact, moderately lipophilic scaffold for broad-kinase panel screening (e.g., against CHK1, CHK2, ROCK2, or Src family kinases). Any activity identified would represent a novel chemotype starting point distinct from the heavily patented trisubstituted pyrazolopyrimidine kinase inhibitors [1].

Synthetic Chemistry Derivatization for Focused Library Design

The presence of a 2-chlorobenzyl group offers a synthetic handle for further diversification via nucleophilic aromatic substitution or cross-coupling, while the N1-phenyl group remains available for electrophilic substitution. This dual-site reactivity profile makes the compound a versatile late-stage intermediate for constructing focused libraries targeting kinases or phosphodiesterases, particularly where the specific combination of 2-chloro substitution on the benzyl ring is hypothesized to fill a lipophilic pocket observed in crystal structures of related enzymes [1].

Quote Request

Request a Quote for 5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.